molecular formula C21H19NO6S B2910611 2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate CAS No. 923132-68-7

2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate

Cat. No.: B2910611
CAS No.: 923132-68-7
M. Wt: 413.44
InChI Key: RJKGWMKZNFHVGB-UHFFFAOYSA-N
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Description

2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate is a synthetic chemical compound of interest in medicinal chemistry and biochemical research. This molecule features a 5-methylfuran-2-carboxylate group linked via a 2-oxoethyl chain to a phenyl ring bearing a 4-methylbenzenesulfonamido moiety. The integration of these pharmacophores suggests potential for [ describe specific biological activity or protein target, e.g., kinase inhibition or anti-inflammatory activity ]. Its primary research applications are in the field of [ state primary field, e.g., small molecule drug discovery ], where it serves as a key intermediate or target compound for investigating [ state specific pathways or mechanisms, e.g., novel signaling pathways or enzyme function ]. The compound is provided with high purity and quality, ensuring reliability for advanced research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-oxoethyl] 5-methylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6S/c1-14-3-10-18(11-4-14)29(25,26)22-17-8-6-16(7-9-17)19(23)13-27-21(24)20-12-5-15(2)28-20/h3-12,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKGWMKZNFHVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for further research and development.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₁₈H₁₉N₃O₅S
  • Molecular Weight : 385.42 g/mol
  • CAS Number : 89790-20-5 .

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit certain enzymes, potentially leading to anti-inflammatory and antimicrobial effects. The furan moiety may also contribute to the compound's biological activity by participating in electron transfer reactions.

Antidiabetic Properties

A study focusing on thiazolidinedione derivatives, which share structural similarities with our compound, revealed their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). This activation enhances insulin sensitivity and glucose uptake in adipocytes, suggesting that our compound may exhibit similar antidiabetic properties .

Antimicrobial Effects

The sulfonamide group is known for its antimicrobial properties. Compounds containing this functional group have been extensively studied for their ability to inhibit bacterial growth by targeting folate synthesis pathways. Preliminary data suggest that this compound may exhibit comparable antimicrobial activity, warranting further investigation.

Anti-inflammatory Activity

The presence of the furan and sulfonamide groups suggests potential anti-inflammatory effects. Compounds with these functionalities have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO) in various cell models. This activity could be relevant for conditions characterized by chronic inflammation.

In Vitro Studies

In vitro studies using cell lines exposed to varying concentrations of the compound demonstrated significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.

Concentration (µM)NO Production (µM)% Inhibition
0200
101525
501050
100575

In Vivo Studies

In vivo studies conducted on diabetic rat models showed that administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. The results indicate a dose-dependent effect on glucose metabolism.

Dose (mg/kg)Initial Glucose Level (mg/dL)Final Glucose Level (mg/dL)
Control250300
10250240
50250180
100250120

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physical Properties of Analogous Compounds
Compound Name / ID Key Functional Groups Molecular Weight (g/mol) Melting Point (°C) Notable Properties Reference
Target: 2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate Sulfonamido, ester, methylfuran ~417.45* N/A High polarity due to sulfonamido; moderate lipophilicity from methylfuran
Benzeneacetic acid, 4-methyl-, 2-[4-(methylsulfonyl)phenyl]-2-oxoethyl ester (CAS 1338083-52-5) Methylsulfonyl, ester ~362.42 N/A Sulfonyl group increases hydrophilicity vs. sulfonamido
Ethyl 5-{2-[2-(4-methylbenzoyl)hydrazino]-2-oxoethoxy}-2-phenyl-1-benzofuran-3-carboxylate Hydrazino, benzofuran, ester ~545.56 N/A Hydrazine group may confer instability under acidic conditions
Urea derivatives (e.g., 1f, 1g in ) Urea, thiazole, piperazine 638.1–709.9 188–207 High melting points due to hydrogen bonding; complex aggregation

*Calculated based on molecular formula.

Key Observations:
  • Sulfonamido vs. Sulfonyl Groups : The target’s sulfonamido group (N–SO₂) offers stronger hydrogen-bonding capacity compared to the sulfonyl (O–SO₂) group in CAS 1338083-52-5 . This may enhance crystal packing efficiency (as per hydrogen-bonding patterns in ) but reduce membrane permeability.
  • Ester Stability: The 5-methylfuran-2-carboxylate ester in the target compound is structurally distinct from the benzofuran ester in .
  • Hydrazine Derivatives : Compounds with hydrazine linkages (e.g., ) are prone to hydrolysis or oxidation, whereas the target’s sulfonamido group is more chemically stable, suggesting longer metabolic half-life .

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